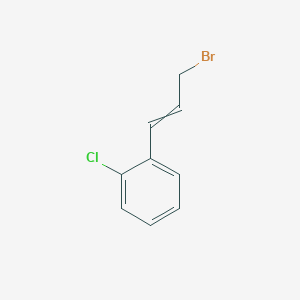

o-Chlorocinnamyl bromide

Description

Contextual Significance of Halogenated Cinnamyl Derivatives in Organic Chemistry

Halogenated organic compounds are of fundamental importance in organic synthesis, serving as versatile precursors and intermediates for a multitude of chemical transformations. thieme-connect.com The introduction of a halogen atom into an organic molecule, such as the cinnamyl scaffold, provides a reactive handle for constructing new carbon-carbon and carbon-heteroatom bonds. Cinnamic acid and its derivatives are naturally occurring compounds that possess three distinct functional regions: the aromatic ring, the alkenyl group, and the carboxyl group (or a derivative thereof), allowing for highly selective reaction strategies. The presence of a halogen, typically acting as a good leaving group, facilitates nucleophilic substitution and cross-coupling reactions. Furthermore, the α,β-unsaturated system of the cinnamyl moiety can act as a Michael acceptor and participate in various addition reactions. sigmaaldrich.com This dual reactivity makes halogenated cinnamyl derivatives powerful tools for molecular construction, enabling the synthesis of diverse and complex target molecules. acs.org

Overview of Synthetic Utility in Advanced Chemical Transformations

The specific structure of o-chlorocinnamyl bromide makes it a useful substrate in sophisticated synthetic applications, particularly in transition metal-catalyzed reactions. A notable example of its utility is in the rhodium-catalyzed synthesis of complex heterocyclic systems.

In a multi-step synthesis targeting a tricyclic indole, a known inhibitor of protein kinase C (PKC), this compound serves as a crucial electrophile. The synthesis begins with o-chlorocinnamic acid, which is converted in three steps to the requisite this compound. This bromide is then used to alkylate a dihydroquinazoline, forming the substrate necessary for a key cyclization step. Although cinnamyl-substituted azoles were known to cyclize sluggishly, the use of a specific phosphine (B1218219) ligand in conjunction with a rhodium catalyst successfully facilitated the desired intramolecular C-H bond activation and cyclization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrCl |

| Molecular Weight | 231.52 g/mol |

| IUPAC Name | 1-(3-bromoprop-1-en-1-yl)-2-chlorobenzene |

| CAS Number | 148528-03-4 |

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrCl |

|---|---|

Molecular Weight |

231.51 g/mol |

IUPAC Name |

1-(3-bromoprop-1-enyl)-2-chlorobenzene |

InChI |

InChI=1S/C9H8BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7H2 |

InChI Key |

JJJYDUKZFZGPHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCBr)Cl |

Origin of Product |

United States |

Synthetic Methodologies for O Chlorocinnamyl Bromide

Established Reaction Pathways for its Preparation

Traditional methods for preparing o-chlorocinnamyl bromide rely on well-documented organic reactions. These pathways often involve multi-step processes starting from commercially available precursors.

Conversion from o-Chlorocinnamic Acid Precursors

One common route to this compound begins with o-chlorocinnamic acid. This approach typically involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

The initial step, the reduction of o-chlorocinnamic acid to o-chlorocinnamyl alcohol, can be achieved using various reducing agents. Subsequently, the allylic alcohol is converted to the bromide.

A general representation of this conversion is:

Reduction: o-Chlorocinnamic Acid → o-Chlorocinnamyl Alcohol

Bromination: o-Chlorocinnamyl Alcohol → this compound

This two-step process allows for a controlled synthesis, with the intermediate alcohol being isolated and purified before the final bromination step.

Decarboxylative Halogenation Approaches from Carboxylic Acids

Decarboxylative halogenation offers a more direct route from α,β-unsaturated carboxylic acids, such as o-chlorocinnamic acid, to the corresponding vinyl bromides. nih.gov This method, often referred to as a Hunsdiecker-type reaction, involves the simultaneous removal of the carboxyl group and the introduction of a bromine atom. nih.gov

Recent advancements have explored chemoenzymatic approaches to this transformation. nih.gov For instance, the use of chloroperoxidase from Curvularia inaequalis (CiVCPO) can generate hypobromite (B1234621) from hydrogen peroxide and bromide. nih.gov This in-situ generated hypobromite then reacts with the unsaturated carboxylic acid to yield the vinyl bromide. nih.gov The selectivity of this reaction can be influenced by the reaction medium. tudelft.nl

While this method primarily yields vinyl bromides, modifications and alternative pathways can potentially lead to the desired allylic bromide. The efficiency of bromodecarboxylation with molecular bromine can be improved by optimizing the solvent system, with mixtures like dichloromethane (B109758) and acetic acid showing promise for certain cinnamic acids. acs.org However, the scope of this method can be limited, sometimes resulting in product mixtures. acs.org

Halogenation of Related Cinnamyl Alcohols and Alkenes

The most direct and widely employed method for synthesizing cinnamyl bromides is the halogenation of the corresponding cinnamyl alcohols. This transformation can be achieved using various brominating agents. Traditional reagents include phosphorus tribromide and hydrogen bromide. orgsyn.org A common laboratory preparation involves the reaction of cinnamyl alcohol with triphenylphosphine (B44618) and bromine in acetonitrile. orgsyn.org

Allylic bromination of the corresponding alkene, o-chlorostyrene, is another potential pathway. Reagents like N-bromosuccinimide (NBS) are frequently used for allylic bromination, as they provide a low concentration of bromine, which favors radical substitution over electrophilic addition to the double bond. chemistrysteps.commasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. acsgcipr.org The stability of the resulting allylic radical is a key driving force for this reaction. chemistrysteps.com

It's important to note that the reaction of cinnamyl alcohol with hydrohalic acids can sometimes lead to addition across the double bond, although the substitution of the hydroxyl group is often favored due to the conjugated system stabilizing the transition state. mdma.ch

Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the preparation of cinnamyl bromides, with a focus on using less hazardous reagents and solvents.

Ionic Liquid-Mediated Syntheses of Cinnamyl Bromides

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a variety of organic reactions, including halogenations. iscience.in Their low volatility, thermal stability, and recyclability make them attractive alternatives to traditional organic solvents. iscience.in

In the context of cinnamyl bromide synthesis, ionic liquids can be employed in several ways. For instance, imidazolium-based ionic liquids have been used in the preparation of various cinnamyl derivatives. researchgate.net Anion-functionalized ionic liquids have also been shown to enhance copper-catalyzed cross-coupling reactions involving vinyl bromides. organic-chemistry.org The use of ionic liquids can facilitate catalyst recovery and reuse, contributing to a more sustainable process. iscience.in Research has demonstrated the synthesis of dicationic ionic liquids that exhibit tunable miscibility with water, which can simplify product separation and catalyst recycling. nih.gov

Green Chemistry Principles in Bromide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.org In bromide synthesis, this translates to avoiding toxic reagents like molecular bromine and chlorinated solvents. wordpress.comreddit.com

Several greener bromination methods have been developed. These include the use of N-bromoimides, such as N-bromosuccinimide (NBS), which are solids and easier to handle than liquid bromine. wordpress.com However, the use of NBS still generates by-products like succinimide. wordpress.com Alternative, more eco-friendly brominating reagents have been prepared from liquid bromine precursors, which can offer high bromine atom efficiency. rsc.org

Solvent choice is another critical aspect of green synthesis. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Efforts have been made to develop bromination reactions in aqueous media. Mechanochemistry, which involves solvent-free reactions, offers another sustainable approach to bromofunctionalization. proquest.com

The application of these principles to the synthesis of this compound involves selecting less hazardous starting materials, using catalytic rather than stoichiometric reagents, minimizing waste, and choosing environmentally benign solvents. acsgcipr.orgacs.org

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Precursor | Key Reagents | Advantages | Disadvantages |

| Conversion from Acid | o-Chlorocinnamic Acid | Reducing agents, PBr₃/HBr | Controlled, stepwise synthesis | Multi-step, potential for by-products |

| Decarboxylative Halogenation | o-Chlorocinnamic Acid | Chemoenzymatic catalysts, Br₂ | Direct conversion | Can yield vinyl bromides, limited scope |

| Halogenation of Alcohol | o-Chlorocinnamyl Alcohol | PPh₃/Br₂, NBS | Direct, high-yielding | Use of potentially hazardous reagents |

| Ionic Liquid-Mediated | o-Chlorocinnamyl precursors | Ionic liquids, brominating agents | Green solvent, catalyst recyclability | Cost of ionic liquids, reaction optimization |

| Green Chemistry Protocols | Various | NBS, aqueous systems, mechanochemistry | Reduced environmental impact, safer | May require specialized conditions |

Stereochemical Control in the Synthesis of this compound Isomers

The stereochemistry of this compound is defined by the geometry of the alkene, which can exist as either the E (trans) or Z (cis) isomer. Control over which isomer is formed is a critical aspect of its synthesis, as the geometric arrangement of the substituents can significantly influence the reactivity and biological activity of the molecule and its derivatives. The primary strategy for achieving stereochemical control in the synthesis of this compound isomers involves a two-step process: first, the stereoselective synthesis of the corresponding (E)- or (Z)-o-chlorocinnamyl alcohol, followed by a stereospecific conversion of the alcohol to the bromide.

The synthesis of stereochemically defined allylic alcohols, such as o-chlorocinnamyl alcohol, often begins with the corresponding aldehyde, o-chlorocinnamaldehyde. The geometry of the double bond in the final alcohol product is largely determined by the method used for the reduction of the aldehyde or the olefination reaction to construct the carbon-carbon double bond.

For instance, the Wittig reaction or its Horner-Wadsworth-Emmons modification can be employed to generate either the E or Z alkene selectively, which can then be reduced to the desired alcohol. The choice of reagents and reaction conditions in these olefination reactions is crucial for controlling the stereochemical outcome.

Once the desired (E)- or (Z)-o-chlorocinnamyl alcohol isomer is obtained, the subsequent conversion to this compound must proceed in a way that either retains or inverts the stereochemistry of the starting alcohol in a predictable manner. Several methods are available for the transformation of allylic alcohols to allylic bromides with a high degree of stereospecificity. These reactions typically proceed via an S\textsubscript{N}2 mechanism, which results in an inversion of configuration at a chiral center. However, in the case of converting an achiral allylic alcohol to an achiral allylic bromide, the focus is on preserving the double bond geometry.

One common method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). This reaction is known to proceed with inversion of stereochemistry at a chiral center and can be effective in converting allylic alcohols to allylic bromides while preserving the alkene geometry.

Another widely used reagent is phosphorus tribromide (PBr₃). The reaction of an alcohol with PBr₃ also typically proceeds through an S\textsubscript{N}2 mechanism, leading to inversion of configuration. For allylic alcohols, this method can be highly effective for obtaining the corresponding allylic bromide with the desired stereochemistry.

The Mitsunobu reaction offers another pathway for the conversion of an alcohol to a variety of functional groups, including bromides, with inversion of stereochemistry. This reaction involves the use of triphenylphosphine, a dialkyl azodicarboxylate (such as DEAD or DIAD), and a bromide source. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comchemistrysteps.comnih.gov

The following table summarizes some of the key stereospecific methods for the conversion of allylic alcohols to allylic bromides:

| Reaction | Reagents | Mechanism | Stereochemical Outcome |

| Appel Reaction | PPh₃, CBr₄ | S\textsubscript{N}2 | Inversion of configuration |

| Phosphorus Tribromide | PBr₃ | S\textsubscript{N}2 | Inversion of configuration |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, LiBr | S\textsubscript{N}2 | Inversion of configuration |

By carefully selecting the synthetic route to the precursor o-chlorocinnamyl alcohol and the subsequent bromination method, it is possible to exert a high degree of control over the stereochemistry of the final this compound product. The choice of a particular methodology will depend on factors such as the desired isomer, the availability of starting materials, and the desired yield and purity of the product.

Detailed research findings on the application of these methods to the specific synthesis of this compound isomers are not extensively reported in the literature. However, the principles of stereochemical control established for the synthesis of cinnamyl and other allylic bromides provide a strong foundation for predicting the outcomes of these reactions for the ortho-chloro substituted analogue.

The following table outlines plausible synthetic routes to achieve stereochemical control in the synthesis of this compound isomers, based on established methodologies for similar substrates.

| Target Isomer | Precursor Alcohol | Proposed Bromination Method | Key Reagents | Expected Outcome |

| (E)-o-Chlorocinnamyl bromide | (E)-o-Chlorocinnamyl alcohol | Appel Reaction | PPh₃, CBr₄ | Predominantly (E)-isomer |

| (Z)-o-Chlorocinnamyl bromide | (Z)-o-Chlorocinnamyl alcohol | Phosphorus Tribromide | PBr₃ | Predominantly (Z)-isomer |

| (E)-o-Chlorocinnamyl bromide | (Z)-o-Chlorocinnamyl alcohol | Mitsunobu Reaction | PPh₃, DEAD, LiBr | Predominantly (E)-isomer (via inversion) |

| (Z)-o-Chlorocinnamyl bromide | (E)-o-Chlorocinnamyl alcohol | Mitsunobu Reaction | PPh₃, DIAD, ZnBr₂ | Predominantly (Z)-isomer (via inversion) |

Reactivity and Mechanistic Investigations of O Chlorocinnamyl Bromide

Nucleophilic Substitution and Elimination Pathways

The reactivity of o-chlorocinnamyl bromide is largely dictated by the allylic and benzylic nature of the carbon-bromine bond. This structure allows for competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, with the dominant pathway influenced by the nucleophile/base strength, solvent, and temperature.

Nucleophilic Substitution:

SN1 Pathway: As a benzylic halide, this compound can readily undergo SN1 reactions. The departure of the bromide leaving group results in a resonance-stabilized secondary carbocation. The positive charge is delocalized across the allylic system and into the benzene (B151609) ring, which significantly lowers the activation energy for this pathway. quora.com This mechanism is favored in the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol).

SN2 Pathway: Although it is a secondary halide, the benzylic position is highly reactive towards SN2 displacement. Strong, non-bulky nucleophiles can attack the electrophilic carbon in a concerted step, displacing the bromide ion. libretexts.orglibretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents.

Elimination Reactions:

E2 Pathway: Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor the E2 pathway. libretexts.org This bimolecular reaction involves the abstraction of a proton from the carbon adjacent to the C-Br bond, leading to the formation of a conjugated system. The presence of benzylic hydrogens enhances the potential for elimination. youtube.com

E1 Pathway: The E1 reaction proceeds through the same resonance-stabilized carbocation as the SN1 pathway and is therefore a competing reaction under SN1 conditions (weak base, polar protic solvent). pressbooks.pub Higher temperatures generally favor elimination over substitution. pressbooks.pub

The competition between these pathways is summarized in the table below.

| Reagent Type | Dominant Pathway(s) | Expected Product(s) |

| Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, RS⁻) | SN2 | Substitution product |

| Strong, bulky base (e.g., t-BuO⁻) | E2 | Elimination product (conjugated triene) |

| Weak nucleophile/weak base in polar protic solvent (e.g., H₂O, ROH) | SN1 / E1 | Mixture of substitution and elimination products |

Radical Reaction Chemistry and Regioselectivity

Free radical reactions involving this compound can proceed via two main pathways: substitution at the allylic position or addition to the alkene moiety. The regioselectivity of these reactions is governed by the formation of the most stable radical intermediate.

Radical Substitution: Under conditions that promote radical formation (e.g., UV light or radical initiators), the weakest C-H bond is preferentially cleaved. In this compound, the allylic/benzylic C-H bond is the most susceptible to abstraction. This leads to the formation of a highly stabilized radical intermediate, with the unpaired electron delocalized over the π-system of the double bond and the aromatic ring. Subsequent reaction with a halogen, such as bromine, regenerates the allylic halide. This process is particularly relevant in reactions like allylic bromination.

Radical Addition: In the presence of a radical initiator like peroxides, reagents such as hydrogen bromide (HBr) can add across the double bond via a radical chain mechanism. The regioselectivity of this addition is anti-Markovnikov. The bromine radical adds to the less substituted carbon of the alkene, generating the more stable benzylic radical intermediate. researchgate.net This intermediate then abstracts a hydrogen atom from HBr to yield the final product.

The stability of the potential radical intermediates dictates the outcome:

Addition to C-1 (terminal carbon): Forms a secondary, benzylic radical (highly stabilized by resonance).

Addition to C-2: Forms a secondary radical adjacent to the bromine-bearing carbon (less stabilized).

Therefore, radical addition of HBr is expected to yield 1-(o-chlorophenyl)-1,3-dibromopropane as the major product.

Transition Metal-Catalyzed Transformations

This compound possesses two distinct sites for transition metal-catalyzed reactions: the C(sp²)-Cl bond on the aromatic ring and the C(sp³)-Br bond at the allylic position. This dual reactivity allows for a range of selective transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C and C-heteroatom bonds. wikipedia.orgyoutube.com The relative reactivity of the aryl chloride and the allylic bromide can be tuned by the choice of catalyst, ligands, and reaction conditions to achieve chemoselectivity. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the halide with an organoboron reagent. It is possible to selectively couple at either position. For instance, coupling at the allylic bromide can be achieved under conditions that favor the formation of a π-allyl palladium complex. organic-chemistry.orgnih.gov Conversely, specific ligand systems can promote oxidative addition into the stronger C-Cl bond.

Heck Reaction: The Heck reaction couples the halide with an alkene. wikipedia.org this compound can act as the halide component, reacting at either the aryl-Cl or allyl-Br position to form a new substituted alkene.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with the halide. This reaction can be directed to either the aryl chloride or the allylic bromide to synthesize enynes or aryl alkynes, respectively.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halide and an amine, and can be applied to functionalize either the aromatic ring or the allylic position.

| Coupling Reaction | Coupling Partner | Potential Product Type |

| Suzuki-Miyaura | Arylboronic acid | Arylated cinnamyl derivative or biaryl compound |

| Heck | Alkene (e.g., acrylate) | Substituted diene or stilbene derivative |

| Sonogashira | Terminal alkyne | Conjugated enyne or aryl alkyne |

| Buchwald-Hartwig | Amine | Allylic amine or N-arylated cinnamyl derivative |

Chelation-assisted C-H functionalization is a strategy to selectively activate and functionalize otherwise unreactive C-H bonds. nih.gov This process involves a directing group on the substrate that coordinates to a transition metal catalyst, bringing it into proximity with a specific C-H bond (often at the ortho position) to facilitate cleavage and subsequent functionalization. acs.org

While this compound itself lacks a conventional directing group, it can be derivatized to incorporate one. For example, the bromide could be substituted with a nucleophile containing a pyridyl or similar coordinating group. Once installed, this directing group could facilitate the functionalization of C-H bonds on the aromatic ring or potentially the allylic system, catalyzed by metals like rhodium, palladium, or iron. acs.orgelsevierpure.com

The structure of this compound is well-suited for intramolecular cyclization reactions to form various carbocyclic and heterocyclic systems. The intramolecular Heck reaction is a prominent example, where the aryl halide and the alkene moiety within the same molecule couple to form a new ring. wikipedia.orgchim.itlibretexts.org

Depending on the length of the tether and reaction conditions, this can lead to the formation of five- or six-membered rings. For a derivative of this compound, an intramolecular Heck reaction could proceed via oxidative addition of palladium into the C-Cl bond, followed by migratory insertion of the tethered alkene, and subsequent β-hydride elimination to yield a cyclized product. wikipedia.orgprinceton.edu

Electrophilic Additions to the Alkene Moiety of this compound

The carbon-carbon double bond in this compound is susceptible to electrophilic addition. chemistrysteps.com The π-electrons of the alkene act as a nucleophile, attacking an electrophilic species. chemistryguru.com.sglasalle.edu The regioselectivity of these additions is typically governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that leads to the formation of the more stable carbocation intermediate. byjus.com

In the case of this compound, protonation of the terminal carbon of the alkene generates a secondary, benzylic carbocation that is resonance-stabilized. This is significantly more stable than the primary carbocation that would be formed by protonation of the internal carbon. libretexts.org

Addition of HX (e.g., HBr, HCl): The reaction proceeds via the stable benzylic carbocation, with the halide ion then acting as a nucleophile. The product is the Markovnikov adduct.

Addition of Halogens (e.g., Br₂): The addition of bromine typically proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion results in anti-addition, yielding a vicinal dibromide. lasalle.edu

| Reagent | Intermediate | Regioselectivity/Stereoselectivity | Product |

| HBr (polar solvent) | Benzylic carbocation | Markovnikov | 1-(o-chlorophenyl)-1,2-dibromopropane |

| Br₂ in CCl₄ | Cyclic bromonium ion | Anti-addition | 1-(o-chlorophenyl)-1,2,3-tribromopropane |

| H₂O / H⁺ | Benzylic carbocation | Markovnikov | 1-(o-chlorophenyl)-3-bromo-1-propanol |

Rearrangement Reactions and their Mechanistic Implications

No information is available in the scientific literature regarding the rearrangement reactions of this compound. General principles of organic chemistry suggest that as an allylic bromide, it could potentially undergo rearrangements, such as allylic shifts, under certain conditions (e.g., solvolysis or in the presence of Lewis acids). These reactions typically proceed through carbocationic intermediates. The stability of such intermediates would be influenced by the electron-withdrawing nature of the ortho-chloro substituent on the phenyl ring. However, without experimental data, any discussion of specific rearrangement pathways or mechanistic details would be purely speculative.

Role in Alkene Protection and Functional Group Compatibility Strategies

There is no evidence in the current scientific literature to suggest that this compound is used as a protecting group for alkenes. Protecting groups are typically chosen for their ease of installation and removal, as well as their stability under a range of reaction conditions. While the cinnamyl group, in general, has been explored for the protection of other functional groups, its application for alkene protection, particularly the o-chloro derivative, has not been reported. Consequently, there is no information on its functional group compatibility in this context.

Applications of O Chlorocinnamyl Bromide As a Synthetic Building Block

Precursor in Complex Natural Product Synthesis

While direct applications of o-chlorocinnamyl bromide in the total synthesis of complex natural products are not extensively documented, its structure suggests potential utility in the construction of specific molecular frameworks. The cinnamyl moiety is a recurring motif in a variety of natural products, and the presence of both a reactive allylic bromide and an ortho-chloro substituent on the aromatic ring offers unique opportunities for sequential and regioselective functionalization.

The allylic bromide is a potent electrophile, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of carbon and heteroatom nucleophiles, forming the basis for carbon-carbon and carbon-heteroatom bond formation. This reactivity is fundamental in the assembly of the carbon skeletons of natural products. Furthermore, the ortho-chloro substituent can influence the electronic properties of the aromatic ring and participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of additional complexity at a later synthetic stage.

Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Benzimidazoles, Triazoles)

The synthesis of heterocyclic compounds often relies on the reaction of bifunctional starting materials. This compound, with its electrophilic allylic bromide and the potential for nucleophilic aromatic substitution or cross-coupling at the chlorinated position, presents itself as a viable precursor for certain heterocyclic systems.

For instance, in the synthesis of benzimidazoles, a common approach involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. While not a direct precursor in this classic sense, this compound could be envisioned to react with an appropriate o-phenylenediamine derivative through initial N-alkylation at the allylic bromide position. Subsequent intramolecular cyclization, potentially facilitated by a palladium-catalyzed C-N cross-coupling reaction involving the ortho-chloro group, could lead to the formation of a benzimidazole ring fused to a larger heterocyclic system.

Similarly, for the synthesis of triazoles, which are often constructed via cycloaddition reactions or by the condensation of hydrazines with suitable precursors, this compound could serve as a starting point for derivatization. The allylic bromide could be displaced by azide (B81097) to form an allylic azide, a key precursor for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (click chemistry). The resulting triazole could then be further functionalized at the ortho-chloro position.

Construction of Advanced Organic Scaffolds and Architectures

The development of novel organic scaffolds is crucial for drug discovery and materials science. The unique combination of reactive sites in this compound allows for its potential use in the construction of diverse and complex molecular architectures.

The cinnamyl portion of the molecule can participate in a variety of pericyclic reactions, such as Diels-Alder reactions, where it can act as a dienophile, or-sigmatropic rearrangements, like the Claisen rearrangement, after conversion of the bromide to a suitable vinyl ether. These reactions are powerful tools for the stereocontrolled formation of cyclic systems.

Moreover, the dual reactivity of the allylic bromide and the aryl chloride allows for the design of sequential or one-pot multi-component reactions. For example, an initial nucleophilic substitution at the allylic position could be followed by a transition-metal-catalyzed cross-coupling at the aromatic ring, leading to the rapid assembly of complex, three-dimensional structures from simple starting materials.

Development of Novel Reagents and Ligands through this compound Derivatization

The functional groups present in this compound make it an attractive starting material for the synthesis of novel reagents and ligands for catalysis and coordination chemistry.

The allylic bromide can be readily converted into other functional groups. For example, reaction with phosphines or phosphites can yield phosphonium salts or phosphonates, respectively. These can serve as Wittig or Horner-Wadsworth-Emmons reagents for the introduction of the o-chlorocinnamyl group into other molecules.

Advanced Spectroscopic and Structural Characterization Techniques for O Chlorocinnamyl Bromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Intermediates and Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. nsf.goved.ac.uk For o-chlorocinnamyl bromide and its derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) methods, are critical for unambiguous structure verification and stereochemical assignment.

The ¹H NMR spectrum provides information about the chemical environment of protons. In a typical (E)-o-chlorocinnamyl bromide molecule, the vinyl protons exhibit a characteristic coupling constant (J-coupling) of approximately 15-16 Hz, confirming the trans configuration of the double bond. The allylic protons (CH₂Br) appear as a doublet, coupled to the adjacent vinyl proton. The aromatic protons show a complex splitting pattern in the downfield region, characteristic of an ortho-substituted benzene (B151609) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom in the molecule. youtube.com The chemical shifts are indicative of the carbon's hybridization and electronic environment. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals proton-proton coupling relationships (e.g., between the allylic and vinylic protons), while HSQC correlates protons directly to their attached carbons. This information is vital for assigning the signals in complex derivatives. Furthermore, NMR is instrumental in identifying transient reaction intermediates. By monitoring a reaction mixture over time, the appearance and disappearance of new signals can indicate the formation of intermediates, such as a carbocation in a potential Sₙ1 reaction, before they convert to the final product.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-o-Chlorocinnamyl Bromide in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constant (J, Hz) |

| C1 (CH₂Br) | ~4.20 | ~32.0 | Doublet (d) | ~7.0 |

| C2 (=CH) | ~6.45 | ~125.0 | Doublet of Triplets (dt) | J₂₃ ≈ 15.5, J₁,₂ ≈ 7.0 |

| C3 (=CH) | ~6.90 | ~134.0 | Doublet (d) | J₂₃ ≈ 15.5 |

| C4 (Ar-C) | - | ~134.5 | - | - |

| C5 (Ar-C-Cl) | - | ~130.0 | - | - |

| C6, C7, C8, C9 (Ar-CH) | ~7.20 - 7.60 | ~127.0 - 130.0 | Multiplet (m) | - |

Note: These values are estimates based on data from analogous substituted cinnamyl compounds and may vary slightly in experimental conditions.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It is particularly useful for identifying reaction products and tracking the progress of reactions involving this compound. neu.edu.trwpmucdn.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of both chlorine and bromine. msu.edu Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine also has two, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). msu.edusavemyexams.com This results in a characteristic cluster of peaks for the molecular ion (M⁺). The peak corresponding to the lightest isotopes ([³⁵Cl, ⁷⁹Br], M) will be accompanied by an M+2 peak ([³⁷Cl, ⁷⁹Br] and [³⁵Cl, ⁸¹Br]) and an M+4 peak ([³⁷Cl, ⁸¹Br]). The relative intensities of these peaks (approximately 3:4:1) provide a definitive signature for the presence of one chlorine and one bromine atom in the molecule or its fragments. docbrown.info

During a chemical reaction, such as a nucleophilic substitution where the bromide is replaced, MS can be used to monitor the disappearance of the starting material's isotopic signature and the appearance of the new product's molecular ion peak. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of components in a reaction mixture before MS analysis, providing a clean spectrum for each species.

Analysis of the fragmentation pattern also aids in structural confirmation. libretexts.orgmiamioh.edu For this compound, common fragmentation pathways include the loss of the bromine atom (M - 79/81) to form a stable cinnamyl cation, or cleavage of the propenyl chain.

Interactive Table: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₉H₈BrCl)

| Isotopic Composition | m/z (Nominal) | Relative Abundance (%) | Peak Assignment |

| C₉H₈⁷⁹Br³⁵Cl | 230 | 76.6 | M |

| C₉H₈⁸¹Br³⁵Cl / C₉H₈⁷⁹Br³⁷Cl | 232 | 100.0 | M+2 |

| C₉H₈⁸¹Br³⁷Cl | 234 | 24.5 | M+4 |

Note: Intensities are calculated based on natural isotopic abundances and are normalized to the most abundant peak in the cluster.

X-ray Crystallography for Solid-State Structure Elucidation of this compound Derivatives

While obtaining a suitable single crystal of the relatively reactive this compound itself can be challenging, X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of its stable, solid derivatives. nih.gov This method involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. nih.gov From this pattern, a detailed map of electron density can be constructed, revealing exact bond lengths, bond angles, and torsional angles.

For a derivative of this compound, such as the product of a substitution reaction with a nucleophile, X-ray crystallography can provide unambiguous confirmation of its structure and stereochemistry. It can verify the connectivity of atoms, confirm the trans geometry of the double bond, and reveal the conformation of the molecule in the solid state, including the orientation of the ortho-chlorophenyl group relative to the side chain.

Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how molecules pack together in a crystal lattice. This information is crucial for understanding the physical properties of the material.

Interactive Table: Example Crystallographic Data for a Hypothetical Derivative

| Parameter | Example Value | Information Provided |

| Chemical Formula | C₁₅H₁₂ClNO₂ | Elemental composition of the unit cell |

| Crystal System | Monoclinic | The basic shape of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the crystal lattice |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° | Size and angles of the repeating crystal unit |

| Key Bond Length (C=C) | 1.34 Å | Confirms double bond character |

| Key Bond Angle (C=C-C) | 125.3° | Defines the geometry of the propenyl chain |

| Key Torsion Angle | 178.5° | Confirms the planarity and trans nature of the alkene |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study of a solid derivative.

In-Situ Spectroscopic Methods for Kinetic and Mechanistic Studies of this compound Reactions

In-situ spectroscopic methods involve monitoring a reaction as it happens directly in the reaction vessel, providing real-time data on the concentration of reactants, intermediates, and products. iastate.educardiff.ac.uk These techniques are invaluable for determining reaction kinetics (rates, orders) and elucidating reaction mechanisms.

UV-Visible (UV-Vis) spectroscopy can be employed to study reactions of this compound. The conjugated system of the cinnamyl group results in strong UV absorbance. spkx.net.cnntnu.no As a reaction proceeds, for example, if the conjugation is altered or a new chromophore is formed, the UV-Vis spectrum will change. By monitoring the absorbance at a specific wavelength corresponding to the starting material or product over time, the reaction rate can be calculated. This approach is particularly useful for determining rate constants under various conditions (e.g., temperature, solvent polarity) to probe the reaction mechanism.

For more detailed mechanistic insights, in-situ NMR spectroscopy is a powerful tool. ed.ac.uk A reaction can be initiated directly within an NMR tube inside the spectrometer. By acquiring spectra at regular intervals, one can observe the decay of reactant signals and the growth of product signals simultaneously. This allows for the direct observation of any significant intermediates that accumulate to detectable concentrations, providing strong evidence for a particular reaction pathway (e.g., distinguishing between concerted Sₙ2 and stepwise Sₙ1 mechanisms).

Interactive Table: Application of In-Situ Spectroscopic Methods to a Hypothetical Reaction

| Technique | Monitored Species | Data Obtained | Mechanistic Insight Gained |

| UV-Vis Spectroscopy | This compound (reactant) | Decrease in absorbance at λₘₐₓ over time | Reaction rate constants (k), reaction order, activation energy |

| In-Situ NMR | Reactant, Product(s), and potential Intermediates | Changes in chemical shifts and signal integrations for all species over time | Identification of intermediates, stereochemical outcome of the reaction |

| FTIR Spectroscopy | Functional groups (e.g., C-Br, C=C) | Disappearance of C-Br stretch, appearance of new functional group bands | Confirmation of bond-breaking and bond-forming events |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity of o-Chlorocinnamyl Bromide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of this compound. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of the molecule's reactivity.

By solving approximations of the Schrödinger equation for the molecule, researchers can determine its optimized geometry and calculate various electronic properties. The presence of the electronegative chlorine and bromine atoms, along with the conjugated system of the cinnamyl group, creates a complex electronic environment. The ortho-position of the chlorine atom on the phenyl ring introduces specific electronic and steric effects that influence the reactivity of the allylic bromide.

Calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are critical for predicting how the molecule will interact with other chemical species. For instance, the LUMO is expected to be localized primarily on the allylic system, particularly the carbon atom bonded to the bromine, indicating this site's susceptibility to nucleophilic attack. The electrostatic potential map would highlight electron-rich and electron-deficient regions, further guiding predictions of reactive sites.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on C-Br | +0.15 | The partial charge on the carbon atom attached to bromine, indicating its electrophilic nature. |

Molecular Dynamics Simulations for Reaction Pathway Predictions

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into reaction mechanisms and pathways. nih.gov For this compound, MD simulations could be used to predict the course of reactions such as nucleophilic substitutions or eliminations. nih.gov

In a typical simulation, the molecule is placed in a simulated environment, such as a solvent box, and the forces on each atom are calculated using a force field. Newton's equations of motion are then used to model the movement of the atoms over short time steps. By running the simulation for a sufficient duration (nanoseconds to microseconds), it is possible to observe spontaneous chemical events or to guide the system along a potential reaction coordinate to explore different pathways.

These simulations can reveal the role of the solvent in stabilizing intermediates and transition states, the conformational changes the molecule undergoes during a reaction, and the preferential pathways that lead to specific products. For example, an MD simulation of this compound reacting with a nucleophile in an aqueous solution could help determine whether the reaction proceeds via an SN1 or SN2 mechanism by tracking the bond-breaking and bond-forming events over time. nih.gov

Transition State Analysis and Reaction Energetics of Transformations Involving this compound

Transition state (TS) analysis is a critical component of computational chemistry for quantifying the kinetics of a chemical reaction. A transition state is the highest energy point along the lowest energy path from reactants to products. By locating and characterizing the TS for a given transformation of this compound, its activation energy can be calculated, which is directly related to the reaction rate.

Methods like the nudged elastic band (NEB) or dimer method are used to locate the TS geometry. Once found, frequency calculations are performed to confirm it is a true first-order saddle point (i.e., it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The energy difference between the reactants and the transition state defines the activation barrier (ΔG‡).

For transformations involving this compound, such as its reaction with an azide (B81097) ion to form o-chlorocinnamyl azide, TS analysis can provide a quantitative understanding of the reaction's feasibility. Comparing the activation energies for different possible pathways (e.g., direct substitution vs. allylic rearrangement) can explain observed product distributions.

Table 2: Illustrative Reaction Energetics for the SN2 Reaction of this compound with Azide (N₃⁻)

| Parameter | Energy (kcal/mol) | Description |

| ΔHreactants | 0.0 | Relative enthalpy of the reactants. |

| ΔHTS | +18.5 | Relative enthalpy of the transition state. |

| ΔHproducts | -25.0 | Relative enthalpy of the products. |

| Activation Enthalpy (ΔH‡) | +18.5 | The enthalpy barrier for the reaction to occur. |

| Reaction Enthalpy (ΔHrxn) | -25.0 | The overall enthalpy change of the reaction, indicating it is exothermic. |

Structure-Reactivity Relationship Investigations within the this compound Chemical Space

Investigating the structure-reactivity relationship (SRR) involves systematically modifying the structure of this compound and calculating how these changes affect its reactivity. This provides valuable insights for designing molecules with desired properties. The "chemical space" around this compound would include isomers (e.g., m- and p-chlorocinnamyl bromide) and analogues with different substituents on the phenyl ring.

Computational studies can efficiently screen a large number of these related compounds. For each analogue, properties like the activation energy for a model reaction or electronic descriptors (e.g., HOMO/LUMO energies, partial charges) can be calculated. By analyzing the trends, a quantitative structure-activity relationship (QSAR) can be developed. nih.gov

For example, a study might investigate how substituting the chloro group with other halogens or with electron-donating or electron-withdrawing groups affects the rate of a nucleophilic substitution reaction. Such an analysis would likely show that electron-withdrawing groups on the phenyl ring increase the electrophilicity of the allylic carbon, thereby accelerating the reaction with a nucleophile. These findings are crucial for synthetic chemistry, allowing for the rational design of precursors and reaction conditions. nih.gov

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Approaches for o-Chlorocinnamyl bromide and its Analogs

The synthesis of this compound and related compounds is undergoing a paradigm shift towards more environmentally benign and sustainable practices. Green chemistry principles are being integrated to minimize waste, reduce energy consumption, and utilize less hazardous materials. jddhs.com

A primary focus is the development of biocatalytic and enzyme-based synthetic routes. jddhs.com For instance, multi-enzyme cascades have been successfully employed for the production of cinnamyl alcohol, a key precursor to cinnamyl bromides. nih.gov These biocatalytic systems operate in aqueous solutions under mild temperatures and pressures, offering a sustainable alternative to traditional chemical methods that often rely on petrochemical starting materials. nih.gov One such system combines phenylalanine ammonia (B1221849) lyase, carboxylic acid reductase, and alcohol dehydrogenase to produce cinnamyl alcohol from L-phenylalanine, a fermentation product. nih.gov This approach exemplifies a strategy where all components are biogenic, significantly reducing environmental impact. nih.gov

Another key area of innovation is the use of alternative solvents and reaction media to replace hazardous organic solvents. nih.gov Aqueous micellar conditions, for example, have been successfully applied to key C-C bond-forming reactions like the Sonogashira coupling, which can be used in the synthesis of complex cinnamyl derivatives. nih.gov This methodology not only allows reactions to be performed in water but can also lead to a significant reduction in the required amount of precious metal catalysts. nih.gov

Furthermore, energy-efficient synthesis techniques such as microwave-assisted synthesis are being explored to reduce reaction times and energy consumption, aligning with the goals of green chemistry. jddhs.com The development of recyclable catalysts, particularly palladium-based systems for cross-coupling reactions, also contributes to a more sustainable chemical synthesis by minimizing waste. jddhs.com

| Green Approach | Example Application | Key Advantages |

| Biocatalysis | Three-enzyme cascade to produce cinnamyl alcohol from L-phenylalanine. nih.gov | Use of renewable feedstocks, mild reaction conditions, aqueous solvent. nih.gov |

| Alternative Solvents | Sonogashira couplings performed in aqueous micellar media. nih.gov | Reduces reliance on hazardous organic solvents, can lower catalyst loading. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis for faster reactions. jddhs.com | Reduced energy consumption and shorter reaction times. jddhs.com |

| Catalyst Recycling | Use of recoverable palladium catalysts in cross-coupling reactions. jddhs.com | Minimizes metal waste and reduces the environmental footprint of the synthesis. jddhs.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent transformations into flow chemistry and automated platforms represents a significant leap towards safer, more efficient, and scalable chemical manufacturing. Flow chemistry, where reagents are continuously mixed and reacted in a reactor, offers substantial advantages over traditional batch processing, particularly for reactions involving hazardous reagents like bromine. researchoutreach.org

Researchers have developed photochemical flow procedures that demonstrate how such reactions can be scaled to industrial levels. researchoutreach.org By using powerful LEDs to trigger the formation of bromine radicals precisely at the point of mixing, these systems enhance safety and control. researchoutreach.org The use of specialized fluidic modules creates a highly turbulent environment, ensuring efficient mixing of aqueous reagents (like hydrogen bromide and sodium bromate) with organic reactants. researchoutreach.org This methodology has been scaled up from a 3 mL reactor to a 50 mL reactor capable of producing kilograms of product per hour, showcasing its industrial viability. researchoutreach.org

Exploration of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound and its analogs, enabling highly selective and efficient transformations. Research is focused on creating catalysts that can control stereochemistry, facilitate challenging bond formations, and operate under mild conditions.

A significant area of advancement is in catalytic enantioselective reactions. For example, an effective method for the enantioselective bromohydroxylation of cinnamyl alcohols has been developed using (DHQD)₂PHAL as a catalyst, providing optically active bromohydrins with up to 95% enantiomeric excess (ee). nih.govrsc.orgsemanticscholar.org These chiral bromohydrins are valuable intermediates that can be converted into a variety of other functionalized molecules while retaining their stereochemical integrity. nih.govrsc.org Although this transformation is applied to a precursor, the principle of using chiral catalysts to control stereochemistry in reactions on the cinnamyl backbone is directly relevant for future transformations of this compound.

Metal triflates, such as indium (III) triflate, have also emerged as effective catalysts for promoting allylic substitution reactions of cinnamyl alcohol, allowing for the synthesis of allyl ethers. researchgate.net The selectivity of these reactions can be controlled by catalyst loading and temperature, demonstrating the tunability of these catalytic systems. researchgate.net Furthermore, iridium complexes with chiral aryl phosphite (B83602) ligands have been used to catalyze the enantioselective allylic substitution of cinnamyl esters. datapdf.com

These examples highlight a clear trend towards developing sophisticated catalytic systems that offer precise control over chemical reactions. Future research will likely focus on applying similar catalytic strategies directly to this compound, enabling its use in complex asymmetric syntheses and other selective transformations.

| Catalytic System | Substrate Type | Transformation | Key Outcome |

| (DHQD)₂PHAL / (-)-CSA | Cinnamyl Alcohols | Asymmetric Bromohydroxylation | Optically active bromohydrins with up to 95% ee. nih.govsemanticscholar.org |

| Indium (III) Triflate | Cinnamyl Alcohol | Allylic Etherification | Controllable formation of primary or secondary allyl ethers. researchgate.net |

| Iridium / Chiral Ligand | Cinnamyl Esters | Enantioselective Allylic Alkylation | Formation of branched isomers with moderate to high ee. datapdf.com |

| Palladium / Phosphine (B1218219) Ligand | Heteroaryl Iodides | Cross-Coupling | Efficient coupling at room temperature. mdpi.com |

Development of Multicomponent Reactions and Cascade Processes Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, and cascade processes, involving sequential intramolecular reactions, are powerful tools for rapidly building molecular complexity from simple precursors. nih.govnih.gov The integration of this compound and its derivatives into these sophisticated reaction pathways is a promising frontier for the efficient synthesis of complex heterocyclic and polyfunctionalized molecules.

A notable example is the development of a cascade reaction involving cinnamyl azides (analogs of cinnamyl bromide) and vinyl sulfones to directly generate dihydro-pyrrolo-pyrazole heterocycles. nih.gov This process involves a complex sequence of reactions, including a (3+2)-cycloaddition, that is operationally straightforward and results in a significant increase in molecular complexity in a single step. nih.gov This strategy has been shown to tolerate a variety of substituents on the aromatic ring of the cinnamyl system. nih.gov A similar cascade using cinnamyl azides and acrylates has been used to form tetrahydro-pyrrolo-pyrazoles, creating up to four contiguous stereocenters. mst.edu

The broader field of MCRs, particularly isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions, offers vast potential for utilizing this compound. nih.govmdpi.com These reactions are widely used in the synthesis of active pharmaceutical ingredients (APIs) and natural product analogs. mdpi.comnih.gov By designing MCRs where this compound acts as an electrophilic component, it would be possible to rapidly assemble diverse libraries of complex molecules. This approach is highly valued in drug discovery for its efficiency and atom economy. nih.gov Future research will likely focus on designing novel MCRs and cascade sequences that specifically incorporate the this compound scaffold to access new chemical space.

| Reaction Type | Reactants | Product Class | Key Feature |

| Cascade Reaction | Cinnamyl Azides, Vinyl Sulfones | Dihydro-pyrrolo-pyrazoles | Large increase in molecular complexity in a single pot. nih.gov |

| Cascade Reaction | Cinnamyl Azides, Acrylates | Tetrahydro-pyrrolo-pyrazoles | Formation of up to four contiguous stereocenters. mst.edu |

| Multi-enzyme Cascade | L-phenylalanine, Enzymes | Cinnamyl Alcohol | Biocatalytic production of a key precursor. nih.gov |

| Ugi MCR | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides | High potential for creating diverse molecular libraries. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What experimental protocols ensure reproducible synthesis and rigorous characterization of o-Chlorocinnamyl bromide?

- Methodology :

- Synthesis : Use inert atmosphere (e.g., nitrogen) to prevent moisture-sensitive degradation. Employ allylation of o-chlorocinnamyl alcohol with hydrobromic acid (HBr) in the presence of a catalyst (e.g., PBr₃), as adapted from analogous bromide syntheses .

- Characterization : Essential techniques include:

- ¹H/¹³C NMR : Confirm structure by comparing chemical shifts to literature (e.g., vinyl proton resonances at δ 6.5–7.2 ppm and allylic bromine coupling patterns) .

- IR Spectroscopy : Identify C-Br stretching vibrations (~550–650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

- Melting Point/Purity : Compare observed values (e.g., 85–87°C) to established data, ensuring <2% deviation .

- Documentation : Follow Beilstein Journal guidelines to report synthesis steps, characterization data, and reproducibility metrics in the main text, with extended details in supplementary materials .

Q. What are the critical handling and storage practices to maintain this compound’s stability?

- Handling : Use gloves and fume hoods to avoid skin contact and inhalation. Reactivity with nucleophiles (e.g., amines, water) necessitates anhydrous conditions .

- Storage : Keep in amber glassware at –20°C to prevent photodegradation (common in halogenated aromatics) and thermal decomposition. Include silica gel desiccant to absorb moisture .

- Safety : Neutralize spills with sodium bicarbonate, and dispose of waste via halogen-specific protocols .

Q. Which analytical methods are most reliable for assessing purity and bromide content in this compound?

- Ion Chromatography (IC) : Quantify bromide ions (detection limit: 0.015–0.5 mg/L) after hydrolysis. Validate against standards with <5% error .

- Capillary Electrophoresis (CE) : Optimize buffer co-ions (e.g., chloride) to resolve bromide peaks. Use multivariate statistical design to minimize matrix interference .

- Elemental Analysis : Confirm Br/Cl ratios via combustion analysis, ensuring ≤1% deviation from theoretical values .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated to optimize its use in nucleophilic substitutions?

- Mechanistic Probes :

- Kinetic Studies : Monitor SN² reactivity using pseudo-first-order conditions with varying nucleophiles (e.g., amines, thiols). Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots .

- Isotopic Labeling : Track bromide displacement using ⁸¹Br NMR or mass spectrometry to confirm retention/inversion of configuration .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to simulate transition states and predict regioselectivity in allylic substitutions .

Q. How does structural stability vary under extreme experimental conditions (e.g., UV exposure, high temperature)?

- Photostability : Expose to UV-Vis light (λ = 254 nm) and monitor degradation via HPLC. Compare half-life (t₁/₂) to control samples stored in darkness .

- Thermal Analysis : Use TGA/DSC to identify decomposition onset temperatures. For this compound, expect stability up to 120°C, with exothermic peaks indicating bromide release .

- Hydrolytic Stability : Test in buffered solutions (pH 1–14) to identify conditions triggering hydrolysis. LC-MS can detect breakdown products (e.g., o-chlorocinnamyl alcohol) .

Q. How can contradictory analytical data (e.g., bromide quantification) be resolved during characterization?

- Method Validation : Compare IC and CE results using Bland-Altman plots. If discrepancies exceed 10%, recalibrate with certified reference materials .

- Error Source Analysis : Investigate matrix effects (e.g., chloride interference in CE) by spiking recovery samples. Adjust buffer composition (e.g., mobility-matched co-ions) to suppress antistacking .

- Cross-Validation : Confirm bromide content via independent methods (e.g., XPS for surface Br quantification in solid-state studies) .

Q. What emerging interdisciplinary applications leverage this compound’s reactivity (e.g., materials science)?

- Polymer Chemistry : Use as a crosslinking agent in allylic polymer networks. Monitor gelation kinetics via rheometry .

- Photovoltaic Materials : Functionalize perovskite precursors (e.g., formamidinium bromide) to enhance interfacial charge transport, as seen in Sn-based solar cells (e.g., 12% efficiency) .

- Bioconjugation : Develop site-specific protein modifiers via thiol-ene "click" reactions. Confirm labeling efficiency using MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.